5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H11N3OS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to other compounds such as tetrofosmin and 5-(2-ETHOXYETHYL)-5-[4-(4-FLUOROPHENOXY)PHENOXY]PYRIMIDINE-2,4,6(1H,3H,5H)-TRIONE , which have known targets
Mode of Action
Compounds with similar structures, such as pethoxamid , are known to be systemic and are absorbed by roots and young shoots. They inhibit the formation of very long-chain fatty acids (VLCFA), which are crucial for cell division
Biochemical Pathways
Similar compounds like phthalic acid esters are known to be biodegraded via β-oxidation, trans-esterification, and de-esterification of side chains . This could potentially be a pathway affected by 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine, but more research is needed to confirm this.
Pharmacokinetics
Compounds with similar structures, such as bilastine , are known to have a rapid absorption phase, with plasma peak concentrations observed at 1 hour following administration. The maximal response is observed at approximately 4 hours or later
Result of Action
Similar compounds like 2-ethoxyethyl acetate are known to be used as solvents and can be absorbed through inhalation, ingestion, and dermally . They may form an explosive mixture with air and are also incompatible with strong acids, strong alkalis, and nitrates
Action Environment
Similar compounds like bis(2-ethylhexyl) phthalate (dehp) are known to be affected by environmental factors . For instance, UV filters from sunscreens have been implicated to negatively affect corals and possibly contribute to regional trends in coral decline
Properties
IUPAC Name |
5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-2-10-4-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYSFBTZPXVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365819 | |
Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299936-83-7 | |
Record name | 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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